molecular formula C20H18ClF2N5O3 B12457775 N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide

N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide

Cat. No.: B12457775
M. Wt: 449.8 g/mol
InChI Key: VOVZXURTCKPRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Molecular Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide, reflects its structural hierarchy and substituent prioritization. The pyridine core (position 3) bears a carboxamide group linked to a 4-(chlorodifluoromethoxy)phenyl moiety. At position 6, a (3R)-3-hydroxypyrrolidin-1-yl group introduces chirality, while position 5 hosts a 1H-pyrazol-3-yl substituent. The chlorodifluoromethoxy group (-OCF2Cl) adheres to IUPAC’s haloether naming conventions, with chlorine and fluorine atoms listed alphabetically.

The stereodescriptor (3R) specifies the absolute configuration of the pyrrolidine ring’s hydroxyl-bearing carbon, critical for pharmacological activity. This nomenclature aligns with the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH) outranks the pyrrolidine nitrogen in substituent hierarchy.

Molecular Formula and Weight Analysis

The molecular formula C20H18ClF2N5O3 corresponds to a monoisotopic mass of 449.84 g/mol. Key contributors to molecular weight include:

Component Contribution (g/mol)
Chlorine (Cl) 35.45
Fluorine (F) 38.00 (2 atoms)
Pyrrolidine 85.15
Pyrazole 67.08

The chlorodifluoromethoxy group (-OCF2Cl) accounts for 102.45 g/mol, while the pyridine-carboxamide backbone contributes 138.12 g/mol. Hydrophilic regions, such as the hydroxylated pyrrolidine and carboxamide, contrast with lipophilic domains like the difluoromethoxy and pyrazole groups, creating a balanced partition coefficient.

Stereochemical Configuration and Chiral Centers

The compound possesses one chiral center at the C3 position of the pyrrolidine ring, configured as (R) due to the hydroxyl group’s spatial orientation. X-ray crystallography confirms this configuration, with the hydroxyl oxygen occupying a pseudoaxial position to minimize steric strain with the pyrrolidine nitrogen.

The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart, as the hydroxyl group’s orientation influences hydrogen bonding with target proteins. No other stereogenic centers exist; the pyridine and pyrazole rings adopt planar conformations, and the chlorodifluoromethoxy group’s tetrahedral geometry lacks chirality due to symmetry.

Functional Group Architecture and Substituent Effects

Pyridine-Carboxamide Core

The pyridine ring’s electron-deficient nature directs electrophilic substitution to the para positions, stabilized by resonance with the carboxamide group. The carboxamide (-CONH-) engages in hydrogen bonding, enhancing solubility and target binding.

Chlorodifluoromethoxy Group (-OCF2Cl)

This substituent combines electronegative fluorine and chlorine atoms, creating a strong dipole moment (+I effect) that shields adjacent protons in NMR spectra. The -OCF2Cl group increases lipophilicity (π = +0.65) and metabolic stability by resisting oxidative cleavage.

(3R)-3-Hydroxypyrrolidin-1-yl Substituent

The pyrrolidine ring’s chair conformation positions the hydroxyl group for intramolecular hydrogen bonding with the pyridine nitrogen, reducing rotational freedom. This rigidifies the molecule’s eastern hemisphere, optimizing receptor fit.

1H-Pyrazol-3-yl Group

The pyrazole exists predominantly as the 1H-tautomer (95% in DMSO-d6), with the proton residing on N1 to avoid steric clash with the pyridine ring. Annular tautomerism is suppressed due to substitution at C3, locking the heterocycle in a single form.

Comparative Analysis of Tautomeric and Isomeric Forms

Tautomerism in the Pyrazole Substituent

While unsubstituted pyrazoles exhibit rapid annular tautomerism (N1-H ⇌ N2-H), the 3-position substitution in this compound locks the proton on N1, as confirmed by 13C NMR. Solid-state IR spectroscopy shows no evidence of imine tautomers, consistent with X-ray data.

Stereoisomerism

The (R)-configured enantiomer is the biologically active form, with the (S)-enantiomer showing 10-fold lower potency in kinase inhibition assays. Diastereomers are absent due to the single chiral center.

Conformational Isomerism

The pyrrolidine ring adopts two puckered conformations (C3-endo and C3-exo) in solution, interconverting via a low-energy barrier (ΔG‡ = 8.2 kJ/mol). Crystallographic studies reveal a preference for the C3-endo form, stabilizing the hydroxyl group’s hydrogen bond with pyridine.

Properties

Molecular Formula

C20H18ClF2N5O3

Molecular Weight

449.8 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)

InChI Key

VOVZXURTCKPRDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4

Origin of Product

United States

Preparation Methods

Suzuki Coupling for Pyridine-Pyrazole Bond Formation

The central step involves a Suzuki-Miyaura cross-coupling to link the pyridine core with the pyrazole moiety. Key examples include:

Patent Reagents/Catalysts Solvent Yield Notes
AU2020275137B2 PdCl₂(dtbpf), K₂CO₃, D2 (5-bromo-nicotinate), D3 (pyrazole boronate ester) Toluene/Water ~95% High efficiency due to optimized palladium catalyst and base.
EP3969445B1 Pd catalyst (unspecified), D2, D3 Toluene ~95% Emphasizes reproducibility for large-scale production.

Mechanism :

  • Activation : Bromine on the pyridine core (D2) undergoes oxidative addition with Pd(0).
  • Transmetallation : Pyrazole boronate ester (D3) transfers to Pd(II).
  • Reductive Elimination : Forms C–C bond between pyridine and pyrazole.

Challenges :

  • Catalyst Load : Lower Pd loading (e.g., 500 g for 45.6 kg D2) reduces costs.
  • Stereochemistry : Retention of (R)-configuration in hydroxypyrrolidin requires mild conditions.

Deprotection and Acid Hydrolysis

Post-coupling steps focus on removing protecting groups and hydrolyzing intermediates:

Step Conditions Product Yield References
THP Removal HCl (37%)/Methanol, pH <1 Free pyrazole (deprotected) 76%
Ester Hydrolysis NaOH (30%), Water/Methanol Nicotinic acid derivative 96%

Key Observations :

  • THP Deprotection : Acidic conditions (HCl) cleave tetrahydropyran (THP) groups efficiently without epimerization.
  • pH Control : Neutralization with NaOH (pH 7.5–9.0) precipitates the free base, enhancing purity.

Crystallization and Salt Formation

Hydrochloride Salt Synthesis

For pharmaceutical formulation, the free base is converted to the hydrochloride salt:

Method Conditions Solvent System Yield References
Recrystallization HCl (37%) + TBME (t-butyl methyl ether) Methanol/TBME 96%

Process :

  • Dissolution : Free base in methanol.
  • Protonation : HCl addition forms the hydrochloride.
  • Precipitation : TBME addition induces crystallization.
  • Isolation : Filtration and washing with TBME/methanol.

Advantages :

  • High Purity : Seeding with product crystals ensures monodisperse particles.
  • Stability : Hydrochloride salt improves shelf-life compared to the free base.

Free Base Crystallization

Alternative routes focus on the free base’s crystallization:

Parameter Value Impact Reference
Solvent Ratio 4:1 Water/Methanol Prevents co-crystallization with impurities
Cooling Rate 10°C → 0°C Maximizes crystal size and yield

Comparative Analysis of Key Methods

Catalyst Efficiency

Catalyst Load (g/kg) Yield Cost Impact Reference
PdCl₂(dtbpf) 500 g /45.6 kg ~95% Moderate
Unspecified Pd N/A ~95% Higher (assumed)

Insight : PdCl₂(dtbpf) balances cost and efficiency, making it scalable.

Solvent Selection

Solvent Role Environmental Impact Reference
Toluene Coupling reaction medium Moderate (VOC)
TBME Crystallization solvent Low (high boiling point)

Trend : Shift toward greener solvents (e.g., TBME) in later patents.

Challenges and Optimizations

Byproduct Minimization

  • THP Removal : Over-acidification risks epimerization; controlled pH (2.5–3.0) mitigates this.
  • Filtration : Use of activated charcoal filters reduces residual catalyst (e.g., Pd).

Scale-Up Considerations

  • Heat Management : Exothermic steps (e.g., HCl addition) require cooling to <50°C.
  • Waste Reduction : Reuse of solvents (e.g., toluene) in wash cycles.

Chemical Reactions Analysis

Highlights:

  • Palladium-catalyzed coupling is pivotal for constructing the pyridine core .

  • Acid hydrolysis removes protecting groups (e.g., tetrahydro-2H-pyran) while maintaining stereochemical integrity .

  • Crystallization with TBME ensures high-purity final product .

Reaction Types and Mechanisms

Asciminib participates in several characteristic reactions due to its functional groups:

Reaction Type Reagents/Conditions Mechanism Products Source
Oxidation KMnO₄, acidic or neutral conditionsOxidation of pyrrolidine hydroxyl to ketone6-(3-ketopyrrolidin-1-yl) derivative
Reduction LiAlH₄, anhydrous etherReduction of amide to amineN-(4-(chlorodifluoromethoxy)phenyl) amine analog
Nucleophilic substitution NaN₃, DMF, 80°CReplacement of chlorodifluoromethoxy group with azide4-azidophenyl derivative

Mechanistic Insights:

  • The chlorodifluoromethoxy group (-OCF₂Cl) acts as a leaving group in nucleophilic substitutions, enabling derivatization at the phenyl ring.

  • The pyrazole ring undergoes electrophilic substitution (e.g., bromination) under controlled conditions.

  • The hydroxypyrrolidine moiety is susceptible to oxidation, forming ketones or lactams under strong oxidizing agents .

Stability and Degradation Pathways

Asciminib exhibits stability under standard storage conditions but degrades under extreme pH or UV exposure:

Condition Degradation Pathway Major Degradants Implications
Acidic (pH < 2) Hydrolysis of amide bond4-(chlorodifluoromethoxy)aniline, nicotinic acid derivativeLoss of pharmacological activity
Alkaline (pH > 10) Deprotonation of pyrazoleDeaminated productAltered target binding
UV light Radical-mediated cleavageFragmented aromatic productsReduced efficacy

Comparative Reactivity

The reactivity of asciminib differs from structurally related kinase inhibitors due to its unique substituents:

Feature Asciminib Imatinib Dasatinib
Chlorodifluoromethoxy group Participates in nucleophilic substitutionsAbsentAbsent
Hydroxypyrrolidine Oxidizable to ketoneSaturated piperazineRigid morpholine
Pyrazole ring Electrophilic substitution siteBenzamide groupThiazole moiety

Industrial-Scale Optimization

Key parameters for large-scale synthesis include:

  • Catalyst loading : Reduced PdCl₂(dtbpf) to 0.1 mol% minimizes costs .

  • Solvent selection : Toluene/water biphasic systems improve reaction efficiency .

  • Crystallization control : TBME gradients enhance crystal purity .

Scientific Research Applications

Based on the search results, here's what is known about the compound N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide:

Basic Information

  • Name: N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide .
  • Molecular Formula: C20H18N5O3F2Cl .
  • Molecular Weight: 449.8 .
  • CAS Number: 1492952-73-4 .

Potential Applications

While the search results do not explicitly detail the applications of N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide, they do categorize it as a bioactive small molecule . This suggests its potential use in:

  • Scientific Research: It is intended for professional manufacturing, research laboratories, and industrial or commercial usage .
  • Developing Clinical Interventions: Several studies suggest the compound could be used to develop clinical interventions .

Safety and Restrictions

  • Terms & Conditions: This chemical is restricted to professional manufacturing, research laboratories, and industrial or commercial usage only . It is not intended for medical or consumer use .
  • Shipping Restrictions: It cannot be shipped to doctor's offices, pharmacies, medical facilities, veterinarians, or residences .
  • Non-Returnable: This product is not returnable .

Related Compounds

The search results also mention related compounds with similar structures:

  • (R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(4-methyl-1H-pyrazol-5-yl)nicotinamide .
    • Molecular Weight: 463.9 g/mol .
    • Molecular Formula: C21H20ClF2N5O3 .
  • (R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(pyrimidin-5-yl)nicotinamide .
    • Molecular Weight: 461.8 g/mol .
    • Molecular Formula: C21H18ClF2N5O3 .

Mechanism of Action

Asciminib exerts its effects by binding to the myristoyl pocket of the BCR::ABL1 protein, thereby inhibiting its kinase activity. This binding locks the protein in an inactive conformation, preventing it from promoting the proliferation of leukemic cells. This mechanism is distinct from other tyrosine kinase inhibitors that target the ATP-binding site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four carboxamide derivatives that share structural motifs such as pyridine/pyrazole cores, halogen substituents, or fluorinated groups. Key distinctions lie in functional groups, molecular weights, and inferred applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Evidence ID
N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide C₂₁H₁₈ClF₂N₅O₂ 473.85 Chlorodifluoromethoxy, 3-hydroxypyrrolidinyl, pyrazole Radiopharmaceuticals*
N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide C₁₉H₁₄Cl₂F₃N₅O₂ 472.25 Trifluoromethyl, dual chloro groups, methylcarbamoyl Agrochemicals (insecticides)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ 455.80 Trifluoromethylpyridine, benzoxazinone, piperazine Pharmaceuticals (CNS agents)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide C₁₃H₁₃FN₄O 260.27 Fluorophenyl, dimethylpyrazole Synthetic intermediate

Key Observations:

In contrast, the agrochemical analog () employs a trifluoromethyl group for lipophilicity and insecticidal activity . The benzoxazinone-piperazine derivative () includes a piperazine-carboxamide linker, commonly seen in CNS drugs due to blood-brain barrier penetration .

Molecular Weight Trends :

  • The target compound (473.85 g/mol) and the agrochemical analog (472.25 g/mol) have higher molecular weights due to multiple halogen substituents. Smaller molecules like N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide (260.27 g/mol) are more likely used as intermediates .

Applications: Agrochemicals: The trifluoromethyl-pyrazole-carboxamide structure in aligns with known insecticides (e.g., fipronil analogs) . Pharmaceuticals: The hydroxypyrrolidinyl and pyrazole groups in the target compound suggest kinase inhibition or radiopharmaceutical utility, akin to [18F]DCFPyL for prostate cancer imaging .

Biological Activity

N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide, also known as asciminib, is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and modulation of specific receptor pathways. This article delves into its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClF2N5O3, with a molecular weight of 449.85 g/mol. The compound features a complex structure that includes a pyridine ring, a pyrazole moiety, and a hydroxypyrrolidine group. The presence of the chlorodifluoromethoxy group significantly influences its pharmacological properties.

Asciminib functions primarily as a selective inhibitor of the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia (CML). Its mechanism involves the inhibition of the ATP-binding pocket of the BCR-ABL1 kinase, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival in cancer cells .

Pharmacodynamics

The compound exhibits high selectivity towards the BCR-ABL1 fusion protein compared to other kinases, which minimizes off-target effects and enhances therapeutic efficacy. Studies have shown that asciminib can induce apoptosis in CML cells and inhibit their proliferation in vitro .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the core structure of asciminib can significantly impact its potency and selectivity. The introduction of various substituents on the pyrazole or pyridine rings has been explored to optimize binding affinity to the target protein .

ModificationImpact on Activity
Chlorodifluoromethoxy groupIncreases selectivity for BCR-ABL1
Hydroxypyrrolidine moietyEnhances solubility and bioavailability

Clinical Trials

Recent clinical trials have demonstrated the efficacy of asciminib in patients with CML who have shown resistance to other therapies. One notable study reported a significant reduction in blood markers associated with disease progression among participants treated with asciminib compared to those receiving standard therapies .

Preclinical Studies

Preclinical evaluations highlighted asciminib's ability to penetrate blood-brain barriers, suggesting potential applications in treating central nervous system (CNS) malignancies associated with BCR-ABL1 . Additionally, animal models have shown that asciminib can effectively reduce tumor burden without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how might they influence its physicochemical properties?

  • Methodological Answer : The compound contains a pyridine core substituted with a chlorodifluoromethoxy group, a 3-hydroxypyrrolidine ring, and a pyrazole moiety. The chlorodifluoromethoxy group enhances lipophilicity and metabolic stability, while the 3-hydroxypyrrolidine may contribute to hydrogen bonding and solubility. Molecular weight (894.39 g/mol) and predicted density (1.404 g/cm³) suggest moderate solubility in polar solvents, requiring optimization for in vitro assays. Structural analogs with trifluoromethyl groups show improved pharmacokinetic profiles, which may guide derivative design .

Q. What synthetic methodologies are reported for analogous pyridine-carboxamide derivatives?

  • Methodological Answer : Carboxamide derivatives are typically synthesized via coupling reactions. For example, EDCI/HOBt-mediated amidation in DMF (as described for pyrazole-carboxamide derivatives) is a common approach. A general protocol involves reacting activated carboxylic acids with amines under inert conditions, followed by purification via preparative TLC or recrystallization. Optimization of reaction time, solvent (e.g., DMF vs. THF), and stoichiometry of coupling agents (e.g., EDCI vs. DCC) is critical for yield improvement .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization includes ¹H-NMR (to confirm substitution patterns on pyridine and pyrrolidine rings), MS (ESI for molecular ion confirmation), and IR (to identify functional groups like amides and hydroxyls). For example, in related compounds, the pyrazole NH proton appears as a singlet near δ 12.8 ppm in DMSO-d₆, while the 3-hydroxypyrrolidine proton resonates as a multiplet near δ 3.5–4.0 ppm. Purity is assessed via HPLC (>95%) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the pyridine-carboxamide core?

  • Methodological Answer :

  • Coupling Agent Screening : Test alternatives to EDCI/HOBt, such as DMTMM or PyBOP, which may enhance efficiency in polar aprotic solvents.
  • Solvent Effects : Evaluate DMF vs. DMA or NMP for solubility and reaction kinetics.
  • Temperature Control : Microwave-assisted synthesis at 50–80°C could reduce reaction time.
  • Purification : Replace preparative TLC with column chromatography using gradients of ethyl acetate/hexane to recover higher yields .

Q. What strategies address low aqueous solubility during pharmacological testing?

  • Methodological Answer :

  • Salt Formation : Introduce hydrochloride or trifluoroacetate salts via reaction with HCl or TFA.
  • Prodrug Design : Modify the 3-hydroxypyrrolidine group with ester or phosphate moieties to enhance solubility.
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo studies.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .

Q. How can researchers resolve discrepancies in biological activity data across assays?

  • Methodological Answer :

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular luciferase assays).
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., oxidation of the pyrrolidine ring).
  • Counter-Screen Selectivity : Test against related kinases or receptors to rule off-target effects.
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.